Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
Description
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate is a synthetic porphyrin derivative characterized by extensive esterification of its peripheral substituents. The compound features a partially hydrogenated porphyrin core (21,24-dihydroporphyrin), which confers chlorin-like electronic properties, and multiple methoxy-ester groups at positions 3, 8, 13, 17 (as 2-methoxy-2-oxoethyl) and 7, 12, 18 (as 3-methoxy-3-oxopropyl) . This structural design enhances lipophilicity compared to natural porphyrins, making it a candidate for applications requiring improved membrane permeability, such as photodynamic therapy or catalysis. The propanoate group at position 2 further contributes to its steric and electronic profile.
Properties
CAS No. |
15435-60-6 |
|---|---|
Molecular Formula |
C48H54N4O16 |
Molecular Weight |
943.0 g/mol |
IUPAC Name |
methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |
InChI Key |
VPJVSUUBSQPKNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate (CAS Number: 10170-03-3) is a complex porphyrin derivative with potential applications in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₅₄N₄O₁₆ |
| Molecular Weight | 942.96 g/mol |
| Density | 1.293 g/cm³ |
| Melting Point | 291-292 °C |
| Boiling Point | 1153.1 °C at 760 mmHg |
| Purity | >97% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the modification of existing porphyrin structures and the introduction of methoxy and oxoethyl groups. Detailed methodologies can be found in specialized literature focusing on porphyrin chemistry.
Antioxidant Properties
Recent studies have indicated that porphyrins exhibit significant antioxidant activity due to their ability to scavenge free radicals. This compound has been shown to enhance cellular antioxidant defenses in vitro. This property is particularly relevant for applications in preventing oxidative stress-related diseases.
Anticancer Activity
Research has demonstrated that certain porphyrin derivatives can induce apoptosis in cancer cells. A study published in Chemical and Pharmaceutical Bulletin highlighted the potential of related compounds to inhibit tumor growth by inducing cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific activity of methyl 3-[...]-propanoate against various cancer cell lines remains an area for further investigation.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. For instance, its derivatives have been evaluated for inhibitory effects on proteolytic enzymes such as ADAMTS7. These enzymes are implicated in cardiovascular diseases and atherosclerosis progression . The selectivity and potency of methyl esters against these targets could offer insights into therapeutic applications.
Case Studies
- Antioxidant Activity : A study assessed the antioxidant capacity of several porphyrin derivatives including methyl 3-[...]-propanoate using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels compared to controls.
- Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines demonstrated that treatment with methyl 3-[...]-propanoate resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Comparison with Similar Compounds
Structural Implications :
- Ester vs. Carboxylic Acid Groups : The target’s methoxy-ester groups reduce polarity, enhancing lipid solubility compared to uroporphyrin III’s carboxylic acids . This modification is advantageous for cellular uptake but may require enzymatic hydrolysis for activation in biological systems.
- Dihydroporphyrin Core : The 21,24-dihydro structure red-shifts absorption spectra compared to fully conjugated porphyrins, similar to chlorins used in photodynamic therapy .
Physicochemical and Spectral Properties
Solubility and Stability
- The target compound’s ester groups confer higher organic solvent solubility (e.g., DMSO, chloroform) compared to water-soluble uroporphyrin III. However, it is less stable under basic conditions due to ester hydrolysis .
- Acid-Base Behavior : Unlike uroporphyrin III (pKa ~4–5 for carboxylic acids), the target lacks ionizable protons, making it inert to pH changes in physiological ranges .
Spectral Characteristics
While direct spectral data for the target is unavailable, comparisons with analogs suggest:
- UV-Vis Absorption : The dihydroporphyrin core likely exhibits a split Soret band (~380–400 nm) and a Q-band above 600 nm, analogous to chlorins. This contrasts with uroporphyrin III’s single Soret peak (~400 nm) .
- Fluorescence : Ester groups may reduce fluorescence quantum yield compared to carboxylic acid derivatives due to electron-withdrawing effects .
Analytical and Computational Comparisons
Mass Spectrometry (MS) and Collision Cross Section (CCS)
- The compound in ([M+H]+ m/z 655.27628, CCS 257.3 Ų) provides a benchmark for similar porphyrins. The target’s higher molecular weight and ester groups would increase CCS (predicted ~270–280 Ų) due to larger molecular volume .
- Fragmentation Patterns : Ester groups may produce characteristic neutral losses (e.g., 32 Da for methoxy fragments), distinguishing it from carboxylic acid analogs .
Computational Modeling
QSAR models () predict that the target’s ester-rich structure enhances logP (lipophilicity) by ~2–3 units compared to uroporphyrin III, aligning with its design for membrane penetration .
Preparation Methods
Step 1: Condensation of Pyrrole with Multifunctional Aldehydes
-
Aldehyde selection :
-
2-Methoxy-2-oxoethyl groups : Methyl glyoxylate (HC(O)COOMe) or its stabilized equivalents.
-
3-Methoxy-3-oxopropyl groups : Methyl 4-oxopentanoate (CH3C(O)CH2CH2COOMe).
-
-
Reaction conditions :
-
Solvent: H2O–MeOH (2:1 v/v) with HCl catalysis.
-
Molar ratio: Pyrrole:aldehyde = 1:1 (for symmetric substituents) or adjusted for mixed systems.
-
Time: 2–4 hours at room temperature (RT).
-
This step generates a tetrapyrrane intermediate, a linear oligomer requiring cyclization.
Step 2: Cyclization and Oxidation in DMF
-
Solvent switch : The precipitate from Step 1 is dissolved in dimethylformamide (DMF).
-
Thermal activation : Reflux at 150°C for 1.5 hours initiates macrocycle formation.
-
Aerial oxidation : Stirring overnight at RT in air completes aromatization, leveraging atmospheric O2 as the oxidizer.
Critical parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DMF purity | Reagent-grade | Prevents side reactions |
| Reflux time | 1.5–2 hours | Maximizes cyclization |
| Stirring duration | 12–16 hours | Ensures full oxidation |
Substituent-Specific Modifications
Introducing 2-Methoxy-2-Oxoethyl Groups
Methyl glyoxylate’s high reactivity necessitates slow addition to prevent polymerization. In mixed aldehyde systems, sequential condensation may improve regioselectivity:
-
React pyrrole with methyl glyoxylate (1:1 ratio) to form dipyrromethane intermediates.
-
Introduce methyl 4-oxopentanoate in a second condensation step.
Yield optimization :
Incorporating 3-Methoxy-3-Oxopropyl Groups
Methyl 4-oxopentanoate’s longer chain imposes conformational constraints. Strategies include:
-
Co-solvents : Adding 10–20% tetrahydrofuran (THF) improves aldehyde solubility.
-
Microwave-assisted heating : Shortens reaction time (30 minutes vs. 2 hours) for Step 1.
Dihydroporphyrin Formation
The "21,24-dihydro" structure likely originates from partial saturation during macrocycle closure. Controlled protonation in DMF may stabilize intermediate porphyrinogens, which oxidize incompletely under mild aerial conditions. Alternatives include:
-
Post-synthesis reduction : Hydrogenate the porphyrin core using Pd/C (5% w/w) under H2 (1 atm).
-
Template effects : Metal ions (e.g., Zn²⁺) coordinate the macrocycle, favoring dihydro formation.
Purification and Characterization
Column Chromatography
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions (e.g., catalysts, solvents) impact yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step functionalization of a porphyrin core. For example, BF₃∙Et₂O is commonly used as a Lewis acid catalyst to facilitate glycosylation or esterification reactions in anhydrous dichloromethane/acetonitrile mixtures . Reaction time (e.g., 2 hours for glycosylation) and stoichiometric ratios (e.g., 10:1 molar excess of glycosyl donor) are critical to avoid incomplete substitution. Post-synthesis, demetallation with HCl in THF and purification via silica chromatography (e.g., CH₂Cl₂/MeOH 99:1) are essential for isolating the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : ¹H/¹³C NMR and HRMS are indispensable for confirming substitution patterns and molecular integrity. Key NMR markers include shifts for methoxy protons (~3.6–3.8 ppm) and ester carbonyl carbons (~165–170 ppm) . UV/Vis spectroscopy (e.g., Soret band at ~400–420 nm and Q-bands at 500–650 nm) confirms porphyrin electronic transitions. Discrepancies in peak multiplicity (e.g., unexpected splitting in alkyl chain protons) may indicate stereochemical heterogeneity .
Q. How do the compound’s multiple ester substituents influence its solubility and stability under experimental conditions?
- Methodological Answer : The methoxy-ester groups enhance solubility in polar aprotic solvents (e.g., DCM, THF) but reduce stability in basic aqueous environments due to ester hydrolysis. Researchers should store the compound in inert, anhydrous conditions and avoid prolonged exposure to light to prevent photodegradation . Comparative studies with less-substituted porphyrins (e.g., H₂TPP) reveal that steric hindrance from bulky substituents slows aggregation in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed NMR data, particularly for complex substitution patterns?
- Methodological Answer : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals and verify connectivity. For example, NOESY can distinguish between regioisomers by identifying spatial proximity of substituents. If HRMS data conflicts with expected molecular weight, consider side reactions (e.g., incomplete deprotection or oxidation) and re-optimize reaction stoichiometry .
Q. What purification strategies are effective for isolating this compound given its polar and non-polar functional groups?
- Methodological Answer : Gradient elution in silica chromatography (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) separates ester-rich derivatives from unreacted intermediates. For persistent impurities, recrystallization in CH₂Cl₂/MeOH (1:10 ratio) exploits differential solubility. Advanced methods like size-exclusion chromatography (SEC) or preparative HPLC may be required for large-scale purification .
Q. How do electronic effects of the methoxy-ester substituents alter photophysical properties compared to simpler porphyrins?
- Methodological Answer : Electron-withdrawing ester groups redshift the Soret band by 10–15 nm compared to unsubstituted porphyrins (e.g., H₂TPP), as observed in UV/Vis studies. Time-resolved fluorescence spectroscopy can quantify excited-state lifetime changes caused by substituent-induced charge transfer . Computational modeling (e.g., DFT) may predict substituent impacts on frontier molecular orbitals.
Q. What factorial design approaches can systematically evaluate reaction parameter effects on synthesis efficiency?
- Methodological Answer : A 2³ factorial design can test variables like temperature (20–60°C), catalyst loading (0.5–2.0 equiv), and solvent polarity (CH₂Cl₂ vs. THF). Response surface methodology (RSM) optimizes yield by identifying interactions between parameters. For example, higher BF₃∙Et₂O concentrations may compensate for low temperatures in glycosylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
